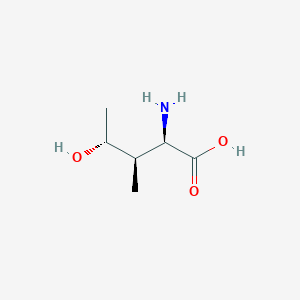
4-Hydroxy isoleucine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Hydroxy isoleucine can be synthesized through various methods. One common approach involves the fermentation process using Bacillus thuringiensis, which isolates the L-isoleucine dioxygenase gene . This method has been shown to yield a higher quantity of this compound compared to conventional methods .
Industrial Production Methods: Industrial production of this compound often involves multi-stage counter-current extraction techniques to optimize the yield and pharmacological strength of the compound . High-performance thin-layer chromatography (HPTLC) is used for the quantitative determination of this compound in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxy isoleucine undergoes various chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions:
Oxidation: Typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Commonly employs reducing agents like sodium borohydride.
Substitution: Often involves nucleophilic substitution reactions using reagents like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield keto derivatives, while reduction can produce alcohol derivatives .
Applications De Recherche Scientifique
4-Hydroxy isoleucine has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Studied for its role in metabolic pathways and its effects on cellular functions.
Medicine: Investigated for its potential in treating type 2 diabetes mellitus by enhancing insulin secretion and improving glucose metabolism
Mécanisme D'action
4-Hydroxy isoleucine exerts its effects primarily by enhancing glucose-induced insulin release . This action is glucose-dependent, meaning it potentiates insulin secretion only at higher glucose concentrations . The compound acts directly on the islets of Langerhans in the pancreas, stimulating insulin release without affecting other pancreatic cells . Additionally, it has been shown to improve insulin sensitivity by modulating signaling pathways such as Akt phosphorylation and reducing the activation of stress-related kinases .
Comparaison Avec Des Composés Similaires
L-Isoleucine: A branched-chain amino acid that serves as a precursor to 4-Hydroxy isoleucine.
Valine: Similar in structure to isoleucine and leucine but differs in its metabolic pathways and effects.
Uniqueness: this compound is unique due to its specific hydroxyl group, which imparts distinct biochemical properties, particularly its insulinotropic activity . This makes it a valuable compound in the treatment of metabolic disorders such as type 2 diabetes mellitus .
Propriétés
Formule moléculaire |
C6H13NO3 |
|---|---|
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
(2R,3R,4R)-2-amino-4-hydroxy-3-methylpentanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-3(4(2)8)5(7)6(9)10/h3-5,8H,7H2,1-2H3,(H,9,10)/t3-,4+,5+/m0/s1 |
Clé InChI |
OSCCDBFHNMXNME-VPENINKCSA-N |
SMILES isomérique |
C[C@@H]([C@@H](C)O)[C@H](C(=O)O)N |
SMILES canonique |
CC(C(C)O)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-[2-(3-methoxyphenyl)ethyl]carbamate](/img/structure/B13845515.png)
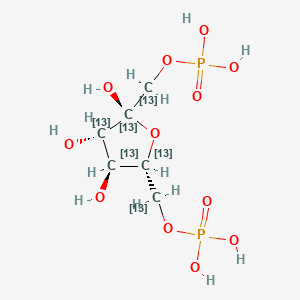
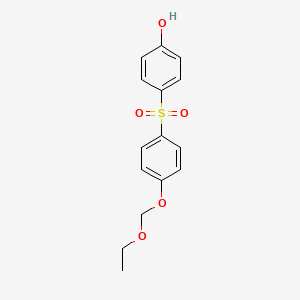
![2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(Z)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-3-ene-2-carboxylate](/img/structure/B13845536.png)
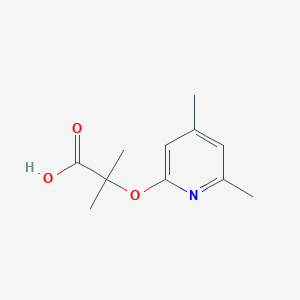
![Ethyl 6-bromo-2-[(3-carbamimidoylphenyl)sulfanylmethyl]-5-hydroxy-1-methylindole-3-carboxylate](/img/structure/B13845542.png)
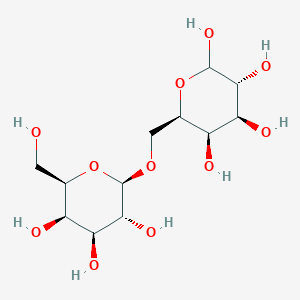

![5,6,6-Trimethyl-5-(3-oxobut-1-enyl)-1-oxaspiro[2.5]octan-4-one](/img/structure/B13845550.png)

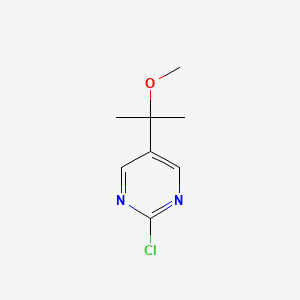
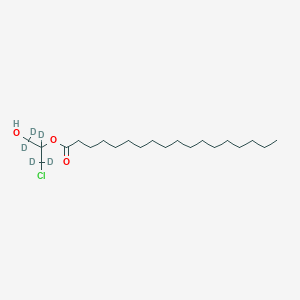
![2-(Trifluoromethyl)dibenzo[c,e][1,2]azaborinin-6(5H)-ol](/img/structure/B13845588.png)

